6-Hydroxy Bexarotene

Übersicht

Beschreibung

6-Hydroxy Bexarotene is an oxidative metabolite of the synthetic retinoid X receptor (RXR) agonist bexarotene (Targretin®), a drug approved for treating cutaneous T-cell lymphoma (CTCL) . Bexarotene undergoes hepatic metabolism to form this compound, 7-Hydroxy Bexarotene, and their respective oxo derivatives, with this compound identified as a major circulating metabolite in humans . Unlike the parent compound, this compound exhibits significantly reduced binding affinity and transactivation activity at RXR and retinoic acid receptors (RARs), rendering it pharmacologically inert in receptor-mediated pathways .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of 6-Hydroxy Bexarotene involves the oxidation of Bexarotene. The synthetic route typically includes the use of oxidizing agents such as hydrogen peroxide or other peroxides under controlled conditions to achieve the hydroxylation at the desired position on the Bexarotene molecule .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of advanced chromatographic techniques, such as liquid chromatography, is common to separate and purify the compound .

Analyse Chemischer Reaktionen

Arten von Reaktionen: 6-Hydroxybexaroten unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Eine weitere Oxidation kann zur Bildung von 6-Oxobexaroten führen.

Reduktion: Reduktionsreaktionen können es wieder in Bexaroten umwandeln.

Substitution: Es kann Substitutionsreaktionen eingehen, bei denen die Hydroxylgruppe durch andere funktionelle Gruppen ersetzt wird.

Häufige Reagenzien und Bedingungen:

Oxidation: Wasserstoffperoxid oder andere Peroxide unter kontrollierten Bedingungen.

Reduktion: Reduktionsmittel wie Natriumborhydrid.

Substitution: Verschiedene Nukleophile unter geeigneten Bedingungen.

Hauptprodukte:

Oxidation: 6-Oxobexaroten.

Reduktion: Bexaroten.

Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Nukleophil.

Wissenschaftliche Forschungsanwendungen

6-Hydroxybexaroten hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Ligand in Studien verwendet, die Retinoid-X-Rezeptoren betreffen.

Biologie: Untersucht für seine Rolle bei der Zelldifferenzierung und Apoptose.

Medizin: Untersucht für sein Potenzial bei der Behandlung von Krebs, insbesondere des kutanen T-Zell-Lymphoms.

Industrie: Wird bei der Entwicklung neuer Medikamente eingesetzt, die auf RXRs abzielen

5. Wirkmechanismus

6-Hydroxybexaroten übt seine Wirkungen aus, indem es selektiv an Retinoid-X-Rezeptorsubtypen (RXRα, RXRβ, RXRγ) bindet und diese aktiviert. Diese Rezeptoren können Heterodimere mit verschiedenen Rezeptorpartnern bilden, wie z. B. Retinsäure-Rezeptoren, Vitamin-D-Rezeptor, Schilddrüsenrezeptor und Peroxisomen-Proliferator-aktivierte Rezeptoren. Die Aktivierung dieser Rezeptoren führt zur Modulation der Genexpression und beeinflusst Zellwachstum, Differenzierung und Apoptose .

Ähnliche Verbindungen:

Bexaroten: Die Stammverbindung, ebenfalls ein Retinoid-X-Rezeptor-Agonist.

7-Hydroxybexaroten: Ein weiterer oxidativer Metabolit mit ähnlichen Bindungseigenschaften.

6-Oxobexaroten: Eine oxidierte Form von 6-Hydroxybexaroten.

Einzigartigkeit: 6-Hydroxybexaroten ist aufgrund seiner spezifischen Bindungsaffinität und seiner selektiven Aktivierung von RXR-Subtypen gegenüber RAR-Subtypen einzigartig. Diese Selektivität macht es zu einer wertvollen Verbindung in der Forschung, die sich auf RXR-vermittelte Pfade konzentriert .

Wirkmechanismus

6-Hydroxy Bexarotene exerts its effects by selectively binding to and activating retinoid X receptor subtypes (RXRα, RXRβ, RXRγ). These receptors can form heterodimers with various receptor partners such as retinoic acid receptors, vitamin D receptor, thyroid receptor, and peroxisome proliferator-activated receptors. The activation of these receptors leads to the modulation of gene expression, influencing cell growth, differentiation, and apoptosis .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analogues of Bexarotene

The table below summarizes key pharmacological and clinical differences between 6-Hydroxy Bexarotene and related compounds:

Pharmacological and Clinical Profiles

- Receptor Specificity: Bexarotene selectively activates RXR homodimers and heterodimers (e.g., LXR/RXR), driving tumor-suppressing gene transcription . In contrast, this compound lacks receptor activation, while analogs like Compound 26 and A77 retain or enhance RXR specificity . 9-cis-Retinoic Acid non-selectively activates RAR/RXR pathways, increasing toxicity risks .

- Efficacy in Disease Models: Bexarotene reduces CTCL tumor burden (54% response rate at 300 mg/m²/day) and Aβ plaques in Alzheimer’s mice . Compound A77 shows superior upregulation of ATF3/EGR3, suggesting enhanced anti-proliferative effects in CTCL .

- Safety and Tolerability: Bexarotene’s hypertriglyceridemia (linked to SREBP-1c activation) and hypothyroidism require co-administration of lipid-lowering agents (e.g., fenofibrate) and thyroxine .

Biologische Aktivität

6-Hydroxy Bexarotene is a significant metabolite of Bexarotene, a synthetic retinoid primarily used in the treatment of cutaneous T-cell lymphoma (CTCL). Understanding the biological activity of this compound is crucial for evaluating its therapeutic potential and safety profile. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activities associated with this compound.

Metabolism and Pharmacokinetics

Bexarotene is extensively metabolized in the liver, with this compound being one of the predominant metabolites identified in plasma samples from humans, rats, and dogs. The metabolism involves cytochrome P450 enzymes, particularly CYP3A4, which catalyzes the formation of several oxidative metabolites including 6-Hydroxy and 7-Hydroxy Bexarotene, as well as their corresponding oxo forms .

Table 1: Metabolites of Bexarotene

| Metabolite | Description |

|---|---|

| This compound | Major circulating metabolite |

| 7-Hydroxy Bexarotene | Minor metabolite |

| 6-Oxo Bexarotene | Minor metabolite |

| 7-Oxo Bexarotene | Minor metabolite |

Biological Activity

The biological activity of this compound is largely linked to its interaction with retinoid receptors, specifically retinoid X receptors (RXRs). While it exhibits some binding affinity to these receptors, its transactivation potential is significantly lower compared to the parent compound, Bexarotene. This reduced activity suggests that while systemic exposure to this compound is substantial, it may not contribute significantly to the therapeutic effects observed with Bexarotene administration .

- Retinoid Receptor Modulation : Although this compound binds to RXRs, its ability to activate these receptors is diminished. This has implications for its role in gene regulation related to cell differentiation and apoptosis.

- Induction of Apoptosis : Similar to Bexarotene, this compound may influence apoptotic pathways in CTCL cell lines, although detailed studies are required to elucidate these effects .

- Impact on Lipid Metabolism : The use of Bexarotene has been associated with dyslipidemia, characterized by increased triglycerides and cholesterol levels. This effect may also extend to its metabolites including this compound .

Q & A

Basic Research Questions

Q. What are the primary receptor targets of 6-Hydroxy Bexarotene, and how does its activation profile compare to its parent compound, bexarotene?

- This compound is a metabolite of bexarotene that selectively binds to retinoid X receptor (RXR) isoforms (RXRα, RXRβ, RXRγ) and retinoic acid receptor α (RARα) with dissociation constants (Kd) of 3.46, 4.21, 4.83, and 8.17 μM, respectively. It preferentially activates RXRs over RARs, with EC50 values of 398, 356, and 420 nM for RXRα, β, and γ, respectively, versus >2,000 nM for RAR isoforms. This selectivity contrasts with bexarotene’s broader RXR activity, suggesting metabolite-specific pharmacological effects .

Q. What validated analytical methods are available for quantifying this compound in biological samples?

- A validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method can quantify bexarotene and its metabolites (including this compound) in human plasma. The method has a linear range of 1.0440–351.9320 ng/mL, with high sensitivity and selectivity. This protocol is suitable for pharmacokinetic studies and bioequivalence assessments .

Q. How does this compound’s metabolic pathway influence its pharmacokinetic profile?

- Bexarotene undergoes hepatic metabolism via cytochrome P450 3A4 (CYP3A4) to form oxidative metabolites like this compound. These metabolites retain receptor-binding activity but exhibit distinct pharmacokinetics, including reduced plasma protein binding compared to the parent compound. Unlike bexarotene, which has a half-life of ~7 hours, this compound’s elimination kinetics remain understudied but are hypothesized to depend on hepatobiliary excretion .

Q. What in vitro models are appropriate for studying this compound’s receptor-mediated effects?

- Ligand-binding assays using recombinant RXR/RAR isoforms and cell-based reporter systems (e.g., luciferase assays) are standard for evaluating receptor activation. Murine platelet activation assays and neuronal cell cultures (e.g., 3xTg-AD models) can further assess functional outcomes, such as apoptosis inhibition or synaptic plasticity modulation .

Advanced Research Questions

Q. How do molecular docking studies inform this compound’s potential interactions with amyloid-beta (Aβ) peptides in Alzheimer’s disease?

- Computational docking studies suggest that this compound may bind Aβ monomers via interactions with His13 and Lys16 residues, potentially inhibiting aggregation. This hypothesis is supported by in vivo data showing bexarotene-induced Aβ clearance via RXR-mediated upregulation of apolipoprotein E (ApoE). However, direct experimental validation of metabolite-Aβ binding is needed .

Q. What genetic or epigenetic factors modulate this compound’s therapeutic efficacy in cancer models?

- Bexarotene’s anti-tumor effects are context-dependent; for example, its efficacy in colon cancer correlates with SEZ6L2 gene suppression. Overexpression of SEZ6L2 diminishes this compound’s activity, suggesting genetic modifiers may influence metabolite-dependent pathways. Transcriptomic profiling (e.g., RNA-seq) in treated vs. resistant cell lines could identify resistance mechanisms .

Q. How does this compound contribute to endocrine disruptions observed in clinical trials?

- Bexarotene metabolites, including this compound, may exacerbate central hypothyroidism by suppressing TSH secretion via RXR-mediated modulation of pituitary thyrotrophs. Single-dose studies in healthy subjects show rapid TSH suppression (nadir at 24 hours), highlighting the need for metabolite-specific endocrine safety assessments .

Q. What experimental designs address contradictions in this compound’s effects on cell proliferation?

- Bexarotene metabolites exhibit paradoxical effects (e.g., pro-proliferative activity in MCF-7 cells vs. anti-cancer effects in T47D cells). Dose-response studies, genetic knockdown of RXR isoforms, and co-treatment with lipid-lowering agents (e.g., pemafibrate) can clarify context-dependent mechanisms. Post hoc analyses of clinical data stratified by BMI may also resolve metabolic confounding .

Q. What role does this compound play in modulating neuroinflammation and synaptic function in Alzheimer’s models?

- In 3xTg-AD mice, bexarotene (and its metabolites) reduces astrogliosis (GFAP↓) and upregulates ApoE, correlating with improved dendritic complexity and synaptic plasticity. Electrophysiological recordings in hippocampal slices confirm enhanced long-term potentiation (LTP), suggesting RXR-dependent anti-inflammatory and neurotrophic effects .

Q. How can researchers reconcile discrepancies between in vitro receptor affinity and in vivo functional outcomes?

- Pharmacokinetic-pharmacodynamic (PK-PD) modeling integrating metabolite concentrations, tissue distribution, and receptor occupancy rates is critical. For example, this compound’s lower RARα affinity in vitro may not preclude in vivo activity due to prolonged exposure in target tissues like the CNS. Comparative metabolomics in preclinical models can bridge this gap .

Methodological Notes

- Data Contradiction Analysis : Use stratified subgroup analyses (e.g., BMI, genetic biomarkers) and mechanistic studies (e.g., CRISPR screens) to resolve inconsistencies in metabolite effects .

- Experimental Design : Prioritize randomized, controlled trials with metabolite-specific pharmacokinetic sampling and validated LC-MS/MS protocols .

Eigenschaften

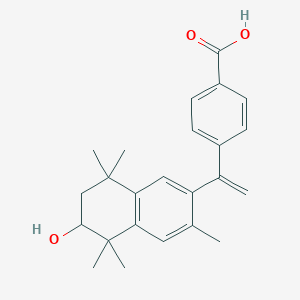

IUPAC Name |

4-[1-(6-hydroxy-3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)ethenyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28O3/c1-14-11-20-19(23(3,4)13-21(25)24(20,5)6)12-18(14)15(2)16-7-9-17(10-8-16)22(26)27/h7-12,21,25H,2,13H2,1,3-6H3,(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTWGVKDCAJSUBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C(=C)C3=CC=C(C=C3)C(=O)O)C(CC(C2(C)C)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40435130 | |

| Record name | 6-Hydroxy Bexarotene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40435130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

368451-07-4 | |

| Record name | 6-Hydroxy-bexarotene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0368451074 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Hydroxy Bexarotene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40435130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-HYDROXY-BEXAROTENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X522KMW8UA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.